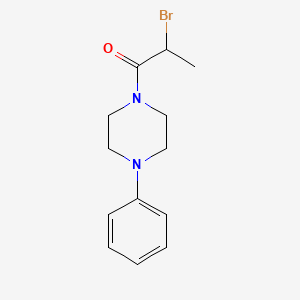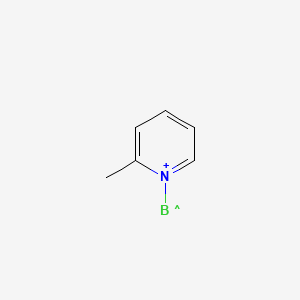
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one typically involves the reaction of 1-(4-phenyl-piperazin-1-yl)-propan-1-one with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Reduction: The major product is 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
科学研究应用
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-(4-Phenyl-piperazin-1-yl)-propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-phenyl-piperazin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Phenyl-piperazin-1-yl)-ethanone: Shorter carbon chain, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological studies.
属性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC 名称 |
2-bromo-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17BrN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI 键 |
IZPIVLPDWWDZQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)



![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)

![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)


![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
